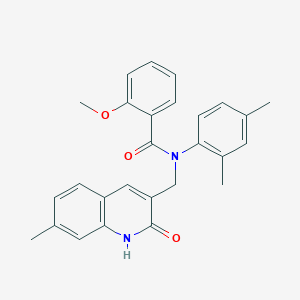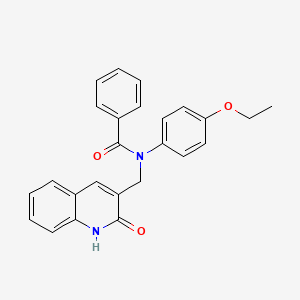
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as EHPQMB, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family and is known for its potential use in various applications, particularly in the field of medicinal chemistry. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been shown to inhibit the growth of bacterial and viral strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit various biochemical and physiological effects. Studies have suggested that the compound may exhibit antioxidant activity, which may contribute to its potential use as an anticancer agent. Additionally, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit anti-inflammatory activity, which may contribute to its potential use as an antibacterial and antiviral agent.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. Additionally, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide exhibits potent activity against various bacterial and viral strains, making it a potential candidate for the development of antibacterial and antiviral drugs. However, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide also has some limitations for lab experiments. The compound is relatively insoluble in water, which may limit its potential use in certain applications. Additionally, the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood, which may limit its potential use in certain applications.
将来の方向性
There are several future directions for the study of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One potential direction is the development of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide-based anticancer drugs. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Another potential direction is the development of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide-based antibacterial and antiviral drugs. The compound has been shown to exhibit activity against various bacterial and viral strains, making it a potential candidate for the development of antibacterial and antiviral drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide and its potential use in other applications.
合成法
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been achieved using various methods. One of the most common methods involves the reaction of 4-ethoxyaniline with 2-hydroxy-3-formylquinoline in the presence of a catalyst, followed by the reaction of the resulting intermediate with benzoyl chloride. Another method involves the reaction of 2-hydroxy-3-formylquinoline with 4-ethoxybenzylamine in the presence of a catalyst, followed by the reaction of the resulting intermediate with benzoyl chloride. The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been achieved using other methods, such as the reaction of 4-ethoxyaniline with 2-(chloromethyl)quinoline in the presence of a catalyst, followed by the reaction of the resulting intermediate with benzamide.
科学的研究の応用
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential use in various applications, particularly in the field of medicinal chemistry. The compound has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been studied for its potential use as an antibacterial agent, as it has been shown to exhibit activity against various bacterial strains. Additionally, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential use as an antiviral agent, as it has been shown to exhibit activity against the hepatitis C virus.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-2-30-22-14-12-21(13-15-22)27(25(29)18-8-4-3-5-9-18)17-20-16-19-10-6-7-11-23(19)26-24(20)28/h3-16H,2,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHDMKELMEZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


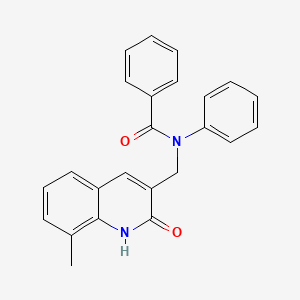
![methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)
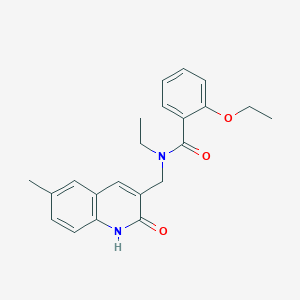

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7714323.png)
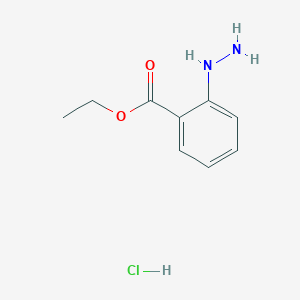
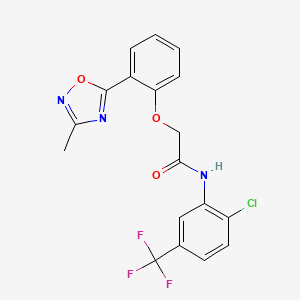
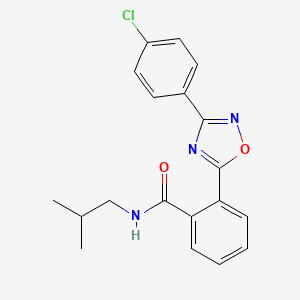
![2-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7714347.png)



